molecular formula C18H12Cl3N3O4S2 B11054757 2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid

2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid

Cat. No.: B11054757
M. Wt: 504.8 g/mol
InChI Key: RQQRIYPLZDAVNN-UHFFFAOYSA-N
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Description

2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a combination of chlorinated aromatic rings, thiadiazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide to form the 1,3,4-thiadiazole ring . The final step involves the coupling of this intermediate with 2-chloro-4-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it may mimic plant hormones, leading to uncontrolled growth and eventual plant death . In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12Cl3N3O4S2

Molecular Weight

504.8 g/mol

IUPAC Name

2-chloro-4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H12Cl3N3O4S2/c19-9-1-4-14(13(21)5-9)28-7-16-23-24-18(30-16)29-8-15(25)22-10-2-3-11(17(26)27)12(20)6-10/h1-6H,7-8H2,(H,22,25)(H,26,27)

InChI Key

RQQRIYPLZDAVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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